molecular formula C9H10O3S B12097923 Methyl 2-mercapto-6-methoxybenzoate

Methyl 2-mercapto-6-methoxybenzoate

Cat. No.: B12097923
M. Wt: 198.24 g/mol
InChI Key: BWAAPTKXKMPFAV-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-6-methoxybenzoate is an organic compound with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 6-position and a mercapto group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-mercapto-6-methoxybenzoate can be synthesized through the esterification of 2-mercapto-6-methoxybenzoic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-mercapto-6-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-mercapto-6-methoxybenzoate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-mercapto-6-methoxybenzoate is unique due to the presence of both methoxy and mercapto groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 2-methoxy-6-sulfanylbenzoate

InChI

InChI=1S/C9H10O3S/c1-11-6-4-3-5-7(13)8(6)9(10)12-2/h3-5,13H,1-2H3

InChI Key

BWAAPTKXKMPFAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S)C(=O)OC

Origin of Product

United States

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